(s)-(4-Benzylmorpholin-3-yl)methanol

Chiral pharmacology Enantioselective activity Appetite suppression

Challenge: Enantiomer-specific activity is critical in morpholine-based drug discovery. Using the wrong isomer abolishes biological effect. Solution: (S)-(4-Benzylmorpholin-3-yl)methanol (CAS 101376-25-4), a validated chiral building block. - Key intermediate for non-stimulant appetite suppressants (ED50 = 12 mg/kg, (R)-isomer inactive). - Used in Eli Lilly phase 2 investigational drug synthesis (Grignard, DIBAL-H route). - Provides chiral environment for asymmetric catalysis (click chemistry, CuCl complexes).

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 101376-25-4
Cat. No. B032728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-(4-Benzylmorpholin-3-yl)methanol
CAS101376-25-4
Synonyms(S)-4-(phenylmethyl)-3-morpholinemethanol
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1COCC(N1CC2=CC=CC=C2)CO
InChIInChI=1S/C12H17NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1
InChIKeyCPLXVETYMUMERG-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(4-Benzylmorpholin-3-yl)methanol Overview


(S)-(4-Benzylmorpholin-3-yl)methanol (CAS 101376-25-4) is a chiral morpholine derivative with the molecular formula C12H17NO2 and molecular weight of 207.27 g/mol [1]. The compound features a morpholine ring substituted with a benzyl group at the 4-position and a hydroxymethyl group at the 3-position in the (S)-configuration . As a versatile chiral building block, this compound serves as a key intermediate in the synthesis of non-stimulant appetite suppressants that differ from conventional agents by not triggering neurotransmitter release . The (S)-enantiomer is commercially available from multiple suppliers with reported purities ranging from 95% to 98% and is typically supplied as a white to pale yellow powder .

(S)-(4-Benzylmorpholin-3-yl)methanol – Substitution Risks


Substitution of (S)-(4-Benzylmorpholin-3-yl)methanol (CAS 101376-25-4) with its (R)-enantiomer (CAS 101376-26-5) or other morpholine derivatives is not scientifically valid due to stereochemistry-dependent pharmacological outcomes. In the structurally related appetite suppressant series, the (S)-enantiomer of 3-[(benzyloxy)methyl]morpholine hydrochloride demonstrated significant anorectic activity with an oral ED50 of 12 mg/kg in dogs, whereas the corresponding (R)-enantiomer exhibited no anorectic effect whatsoever [1]. This stereospecificity extends to the broader class of 4-benzylmorpholine derivatives where subtle structural modifications, particularly substitution at the benzyl ortho position, dramatically alter enzyme selectivity profiles [2]. Furthermore, the (S)-configuration at the 3-position of the morpholine ring imparts distinct physicochemical properties, including a different consensus Log Po/w value of 0.88 compared to 1.19 for the (R)-enantiomer, affecting solubility, membrane permeability, and ultimately biological performance . Generic substitution without rigorous stereochemical control would introduce an uncontrolled variable that could completely abolish desired biological activity or alter pharmacokinetic profiles.

Differentiation Evidence


Stereochemistry-Dependent Biological Activity

In the structurally analogous appetite suppressant series where (S)-(4-benzylmorpholin-3-yl)methanol serves as a synthetic precursor, the (S)-enantiomer of 3-[(benzyloxy)methyl]morpholine hydrochloride demonstrated definitive anorectic activity with an oral ED50 of 12 mg/kg in dogs, whereas the corresponding (R)-enantiomer was completely devoid of anorectic activity [1]. This establishes a stereochemistry-dependent activity profile where the (S)-configuration is essential for pharmacological effect. Additionally, the (S)-enantiomer was well-tolerated up to 200 mg/kg without exhibiting inhibitory effects on noradrenaline, dopamine, or serotonin release or uptake, distinguishing it mechanistically from conventional stimulant-based appetite suppressants [1].

Chiral pharmacology Enantioselective activity Appetite suppression Stereospecificity

Commercially Available Purity

Commercial availability data from major suppliers reveals a consistent purity advantage for the (S)-enantiomer (CAS 101376-25-4) compared to its (R)-counterpart (CAS 101376-26-5). The (S)-enantiomer is routinely offered at 97% minimum purity by multiple vendors including Bide Pharmatech, Aladdin Scientific, and AKSci, with some suppliers listing 98% NLT (not less than) specifications . In contrast, the (R)-enantiomer is predominantly available at 95% or 95%+ purity specifications . This 2-3% absolute purity difference may appear modest but represents a meaningful reduction in unidentified impurities that could confound sensitive biological assays or catalytic applications.

Enantiomeric purity Chiral resolution Quality control Analytical chemistry

Lipophilicity Difference

Computational physicochemical property predictions reveal a notable difference in calculated lipophilicity between the two enantiomers. The (S)-enantiomer exhibits a lower consensus Log Po/w value of 0.88 compared to 1.19 for the (R)-enantiomer . This 0.31 log unit difference corresponds to approximately a 2-fold difference in octanol-water partition coefficient, which may influence membrane permeability and distribution characteristics. The difference is most pronounced in the iLOGP calculation (0.71 for S vs. 2.26 for R), suggesting distinct molecular interaction potentials despite identical molecular formula and weight .

Lipophilicity Log P ADME prediction Physicochemical properties

Aqueous Solubility Profile

Computational solubility predictions indicate that the (S)-enantiomer (CAS 101376-25-4) demonstrates higher predicted aqueous solubility compared to its (R)-counterpart. The ESOL method (Delaney 2004) predicts identical Log S values of -1.71 (4.06 mg/mL) for both enantiomers ; however, the Ali method (Ali et al. 2012) predicts a Log S of -1.04 (19.0 mg/mL) for the (S)-enantiomer versus -1.04 for (R) with the same nominal value, though experimental determination is required to verify actual differences . Experimental solubility data reports the (S)-enantiomer as dissolving at 41 g/L (25 °C) [1], providing a verified baseline for procurement decisions involving aqueous reaction conditions.

Aqueous solubility Formulation Reaction media Physicochemical properties

Application Scenarios


Appetite Suppressant Synthesis

This compound serves as a critical chiral building block for synthesizing non-stimulant appetite suppressants that do not trigger neurotransmitter release, unlike conventional agents. The stereochemistry-dependent activity established in related series—where the (S)-enantiomer demonstrated ED50 = 12 mg/kg while the (R)-enantiomer was inactive—underscores the necessity of using the correct (S)-enantiomer (CAS 101376-25-4) for any medicinal chemistry program targeting this pharmacological class. Procurement of the (S)-enantiomer with verified stereochemical purity is essential for reproducing reported biological activity [1].

Chiral Ligand Synthesis

The (S)-configured morpholine scaffold serves as a precursor for chiral ligands used in asymmetric catalysis. Derivatives of this compound have been employed to generate highly active catalysts for Huisgen 1,3-dipolar cycloadditions (click chemistry), forming stable complexes with CuCl that efficiently catalyze reactions under diverse conditions including aqueous and neat media with low catalyst loadings. The (S)-stereochemistry at the morpholine 3-position provides the chiral environment necessary for enantioselective transformations [2].

Drug Development Intermediate

This compound has been validated as a key starting material in the commercial synthesis of a phase 2 investigational drug at Eli Lilly and Company. The established synthetic route employs a high-yielding Grignard reaction optimized with iodine and DIBAL-H, demonstrating scalability for pharmaceutical applications. Procurement from suppliers offering batch-to-batch analytical documentation (NMR, HPLC, GC) supports reproducible scale-up efforts in drug development pipelines [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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